molecular formula C21H16BrN3O4S B2467482 2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide CAS No. 384358-58-1

2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide

Cat. No. B2467482
CAS RN: 384358-58-1
M. Wt: 486.34
InChI Key: GTKFAGYILQKZRA-UHFFFAOYSA-N
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Description

The compound “2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide” is a complex organic molecule. It contains a benzodioxole ring, which is a benzene ring fused to a dioxole, a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .

Scientific Research Applications

Antimicrobial Applications

Synthesis of N-substituted Acetamides as Antimicrobial Agents : A series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides were synthesized, showing promising antimicrobial activity against selected microbial species. Compounds in this series demonstrated variable activity levels relative to reference standards, with notable potency and low toxicity, making them potential candidates for further biological screening and application trials. The most active compound against the panel of microbes was identified as 6h, though compound 6m was noted for its higher cytotoxicity (Rehman et al., 2016).

Anticancer Applications

Synthesis of Thiazolidin-2-ylidene Acetamide Derivatives for Anticancer Activity : A set of 2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives were synthesized and showed selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines. The study highlighted the potential of certain compounds, particularly 2-(5-R-benzyl-4-oxo-3-arylthiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamides, as potent anticancer agents (Horishny et al., 2021).

Crystal Structure Analysis

Crystal Structures of Sulfanylacetamide Compounds : The crystal structures of certain 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides were analyzed, revealing a folded conformation about the methylene C atom of the thioacetamide bridge. The molecules exhibit intramolecular N—H⋯N hydrogen bonds stabilizing this folded conformation, offering insights into their structural properties (Subasri et al., 2016).

Antimicrobial and Biological Screening

Synthesis and Screening of Novel Acetamide Derivatives : A series of multifunctional N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide were synthesized and evaluated for their antibacterial and anti-enzymatic potential. These compounds demonstrated promising antibacterial activity against certain bacterial strains, with specific compounds showing potency against gram-negative bacterial strains (Nafeesa et al., 2017).

Synthesis and Antimicrobial Activity of Derivatives

Alternative Product Synthesis in One-Pot Reaction : An alternative synthesis approach led to the creation of N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide as by-products. The study demonstrates the complexities and unexpected outcomes that can occur in synthetic organic chemistry, offering insights into the formation of these compounds and their potential applications (Krauze et al., 2007).

properties

IUPAC Name

2-[[4-(1,3-benzodioxol-5-yl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O4S/c22-13-2-4-14(5-3-13)24-20(27)10-30-21-16(9-23)15(8-19(26)25-21)12-1-6-17-18(7-12)29-11-28-17/h1-7,15H,8,10-11H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKFAGYILQKZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)Br)C#N)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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